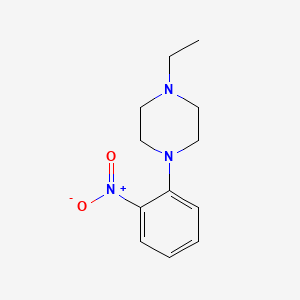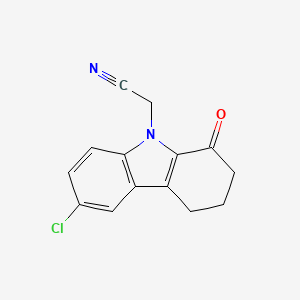
1-Dodecyl-2-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-2-methylpyridin-1-ium chloride is a quaternary ammonium salt with the molecular formula C18H32ClN. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
1-Dodecyl-2-methylpyridin-1-ium chloride can be synthesized through the quaternization of 2-methylpyridine with 1-dodecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
C12H25Cl+C6H7N→C18H32ClN
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
1-Dodecyl-2-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Oxidation: N-oxide derivatives.
Substitution: Bromide or iodide salts.
Reduction: Pyridine derivatives.
科学的研究の応用
1-Dodecyl-2-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: It is employed in the study of membrane proteins and as an antimicrobial agent.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
作用機序
The mechanism of action of 1-dodecyl-2-methylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
- 1-Dodecylpyridinium chloride
- 1-Dodecyl-4-methylpyridinium chloride
- 1-Dodecyl-3-methylpyridinium chloride
Uniqueness
1-Dodecyl-2-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .
特性
CAS番号 |
4086-74-2 |
|---|---|
分子式 |
C18H32ClN |
分子量 |
297.9 g/mol |
IUPAC名 |
1-dodecyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18(19)2;/h12,14-15,17H,3-11,13,16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
TVFWSIQTAXZIPC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


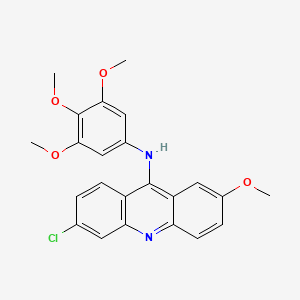
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
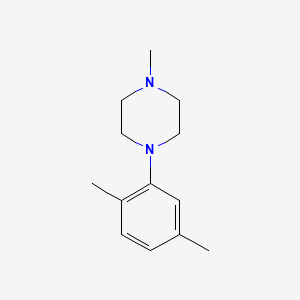


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)
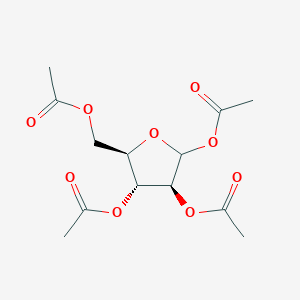
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

